molecular formula C15H15N3O5S B5885948 N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B5885948
M. Wt: 349.4 g/mol
InChI Key: WHSKJZCBHCMSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and an acetamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Sulfonamide Group: Formation of various substituted sulfonamides.

    Hydrolysis of Acetamide Group: Formation of 4-aminophenylsulfonamide and acetic acid.

Scientific Research Applications

N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial activity.

Comparison with Similar Compounds

N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide can be compared with other sulfonamide-based compounds:

    N-Acetylsulfanilylacetamide: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-(4-Nitrophenyl)acetamide: Contains a nitro group but lacks the sulfonamide group, leading to distinct properties and applications.

    N-(4-Methylphenyl)sulfonylacetamide: Similar sulfonamide group but lacks the nitro group, affecting its overall chemical behavior.

These comparisons highlight the unique combination of functional groups in N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(4-methyl-2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-3-8-15(14(9-10)18(20)21)24(22,23)17-13-6-4-12(5-7-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKJZCBHCMSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.